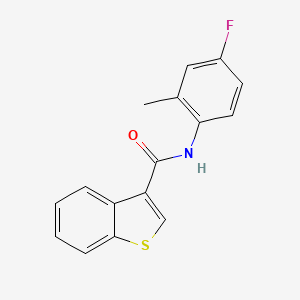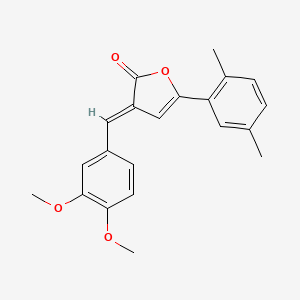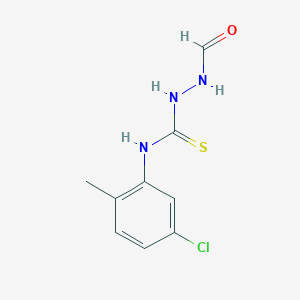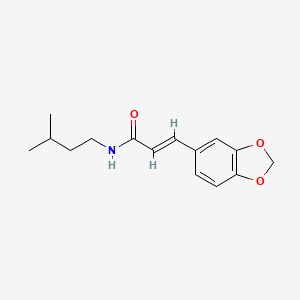
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinolinecarboxamide family, which is known for its diverse range of biological activities. CEP-33779 has been shown to exhibit anticancer, anti-inflammatory, and immunomodulatory effects, making it a promising candidate for the development of novel therapeutics.
Mecanismo De Acción
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide exerts its effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of cell survival and proliferation. NF-κB is activated in response to various stimuli, such as cytokines, growth factors, and stress, and can promote the survival and proliferation of cells. By inhibiting NF-κB, this compound can induce apoptosis in cancer cells and can suppress the activity of immune cells, thereby exerting its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by inhibiting the activity of NF-κB. In addition, this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can suppress the activity of immune cells, such as T cells and B cells. This makes this compound a promising candidate for the treatment of inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide is its potency and specificity. This compound has been shown to exhibit potent inhibitory activity against NF-κB, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Another area of research is the investigation of the potential therapeutic applications of this compound in other disease conditions, such as inflammatory and autoimmune diseases. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of this compound, which could lead to the development of novel therapeutics with improved efficacy and specificity.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cancer, where this compound has been shown to exhibit potent anticancer effects. Studies have shown that this compound inhibits the activity of a protein called NF-κB, which is involved in the regulation of cell survival and proliferation. By inhibiting NF-κB, this compound can induce apoptosis (cell death) in cancer cells, thereby inhibiting tumor growth.
In addition to its anticancer effects, this compound has also been shown to exhibit anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also suppress the activity of immune cells, such as T cells and B cells. This makes this compound a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-11-16(2)23-20(12-15)21(14-22(27-23)17-7-9-25-10-8-17)24(28)26-18-5-4-6-19(13-18)29-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNLYEVYCOXHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dichlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4767773.png)

![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)
![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4767819.png)


![2-{[2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]amino}ethanol](/img/structure/B4767843.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)

![4-(2-cyano-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4767860.png)

![2-(4-aminophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4767887.png)